HLCL65 hydrochloride
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Overview
Description
HLCL65 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5). It is known for its selective inhibition of Th1 cell proliferation and its potential therapeutic applications in autoimmune diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HLCL65 hydrochloride involves the reaction of 1-(6-bromo-9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine with hydrochloric acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The production is carried out in compliance with regulatory standards to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
HLCL65 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
HLCL65 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PRMT5 in various biochemical pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
HLCL65 hydrochloride exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones and other proteins. This inhibition leads to the suppression of Th1 cell proliferation and the modulation of immune responses. The molecular targets and pathways involved include the NF-κB pathway and the regulation of IL-2 production .
Comparison with Similar Compounds
Similar Compounds
CMP5: A less potent and less bioavailable derivative of HLCL65.
EPZ 015666: A potent, selective, and orally available inhibitor of PRMT5.
AMI-1: An inhibitor of PRMT with broader specificity.
Uniqueness of HLCL65 Hydrochloride
This compound stands out due to its high selectivity and potency in inhibiting PRMT5. It is more effective in suppressing Th1 cell proliferation compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24BrClN2O |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
1-(6-bromo-9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C23H23BrN2O.ClH/c1-3-26-21-10-8-16(12-19(21)20-13-18(24)9-11-22(20)26)14-25-15-17-6-4-5-7-23(17)27-2;/h4-13,25H,3,14-15H2,1-2H3;1H |
InChI Key |
RCHOCKASSZYCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=C1C=CC(=C4)Br.Cl |
Origin of Product |
United States |
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